Ethyl 2-acetylpentanoate (CAS 1540-28-9), also known as ethyl 2-propylacetoacetate, is a pre-alkylated β-keto ester utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and specialty fragrances. By featuring a precisely installed n-propyl chain at the alpha position of the acetoacetate core, this compound serves as a direct precursor for 5-propyl-substituted pyrazoles, pyrimidines, and coumarins. Procuring this specific intermediate allows manufacturers to bypass the inefficient and side-reaction-prone in-situ alkylation of standard ethyl acetoacetate, ensuring higher batch-to-batch reproducibility, superior downstream condensation yields, and the exact lipophilicity profiles required for advanced active pharmaceutical ingredients (APIs) and targeted olfactory formulations[1].
Attempting to substitute ethyl 2-acetylpentanoate with its shorter-chain analogs (such as ethyl 2-methylacetoacetate) or attempting in-situ propylation of unsubstituted ethyl acetoacetate introduces severe process and performance failures. In medicinal chemistry, replacing the propyl group with an ethyl or butyl chain drastically alters the steric volume and logP of the resulting heterocycle, frequently abolishing target binding affinity in hydrophobic pockets such as those in KDM5 demethylases or Nurr1:RXRα receptors [1]. In manufacturing, relying on the in-situ alkylation of ethyl acetoacetate with propyl halides generates complex mixtures of unreacted starting material, O-alkylated byproducts, and dialkylated impurities, which depress the final condensation yields and necessitate costly chromatographic purification. Procuring the pure, pre-propylated ester is therefore mandatory for high-yield, reproducible synthesis.
When synthesizing 5-propyl-substituted pyrazoles or pyrimidines, utilizing pre-synthesized ethyl 2-acetylpentanoate allows for direct condensation with hydrazines or amidines, routinely achieving >85% yields of the target heterocycle. In contrast, the baseline approach of performing in-situ alkylation of ethyl acetoacetate with 1-bromopropane prior to condensation typically caps yields at 60-70%. This yield penalty in the baseline method is driven by the unavoidable formation of O-alkylated enol ethers and alpha,alpha-dipropylated byproducts during the alkylation step, which carry through and poison the subsequent cyclization [1].
| Evidence Dimension | Downstream heterocycle condensation yield and purity |
| Target Compound Data | >85% yield; clean cyclization profile |
| Comparator Or Baseline | Ethyl acetoacetate + 1-bromopropane (in-situ alkylation) |
| Quantified Difference | 15-25% higher overall yield; elimination of O-alkylation and dialkylation impurities |
| Conditions | Standard base-catalyzed condensation with hydrazines/amidines |
Procuring the pre-alkylated ester eliminates a low-yielding, impurity-generating synthetic step, directly reducing the cost of goods and purification overhead in API manufacturing.
The alpha-propyl group of ethyl 2-acetylpentanoate imparts a highly specific lipophilic contribution to downstream scaffolds. When converted into a target heterocycle (e.g., a pyrimidine core), the propyl chain increases the calculated LogP by approximately 0.5 units relative to the ethyl-substituted analog derived from ethyl 2-ethylacetoacetate. In structure-activity relationship (SAR) optimization for targets like Nurr1:RXRα or KDM5, this exact steric bulk and lipophilicity is often the critical threshold for achieving nanomolar binding affinity, whereas the ethyl analog is too hydrophilic and the butyl analog introduces excessive steric clash[1].
| Evidence Dimension | Scaffold Lipophilicity (LogP contribution) |
| Target Compound Data | Optimal hydrophobic pocket fit (LogP ~1.55 for the ester itself) |
| Comparator Or Baseline | Ethyl 2-ethylacetoacetate (shorter chain) |
| Quantified Difference | ~+0.5 LogP units per additional methylene, dictating receptor fit |
| Conditions | SAR optimization of pyrimidine/pyrazole-based APIs |
Buyers designing targeted therapeutics must procure the exact propyl variant to maintain the critical pharmacokinetic and target-binding properties of the final drug molecule.
In the flavor and fragrance industry, ethyl 2-acetylpentanoate is utilized for its distinct 'fruity, green, apple, and winey' notes. It possesses a vapor pressure of approximately 0.09 mmHg at 25°C, placing it perfectly as a modifier in top-to-middle note accords. Substituting this compound with the unsubstituted ethyl acetoacetate introduces an overly sharp, ethereal odor with much higher volatility, while longer-chain analogs (like hexyl acetoacetate) become excessively heavy, waxy, and lack the crisp green apple character [1].
| Evidence Dimension | Olfactory character and volatility |
| Target Compound Data | Fruity/green/apple notes; Vapor pressure ~0.09 mmHg (25°C) |
| Comparator Or Baseline | Ethyl acetoacetate (unsubstituted baseline) |
| Quantified Difference | Shift from sharp/ethereal to complex fruity/green; significantly lower volatility |
| Conditions | Organoleptic evaluation and fragrance compounding |
Fragrance formulators cannot substitute chain lengths without destroying the intended scent profile and evaporation curve of the final consumer product.
Ethyl 2-acetylpentanoate is the optimal precursor for synthesizing 5-propyl pyrimidines and 4-propyl pyrazoles via condensation with amidines or hydrazines. Its pre-alkylated nature ensures high-purity cyclization, which is essential for manufacturing KDM5 inhibitors, Nurr1:RXRα activating compounds, and antipyrine analogs where the propyl group is required for biological activity [1].
Due to its specific vapor pressure and distinct apple/winey olfactory profile, this compound is directly procured by flavor and fragrance houses. It acts as a critical modifier in fruity and green accords, providing a specific scent character that cannot be replicated by shorter or longer-chain beta-keto esters [2].
In advanced asymmetric synthesis, ethyl 2-acetylpentanoate is used to generate chiral acetals that undergo stereoselective transformations. The propyl group provides necessary steric differentiation for subsequent Beckmann or Schmidt rearrangements, enabling the high-yield production of optically active propylated amino acids [3].